An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-79-3)
An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-79-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a specialized chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Drawing from available data and established principles of chemical reactivity, this document details its properties, a robust synthesis protocol, and its prospective applications in the development of novel therapeutics.
Introduction: The Strategic Value of a Constrained Scatfold
Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate belongs to a class of compounds that are gaining increasing attention in drug discovery. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can be leveraged to improve the pharmacological properties of drug candidates.[1] By incorporating this motif, medicinal chemists can enhance metabolic stability, refine binding selectivity, and optimize the overall pharmacokinetic profile of a molecule.[1] The presence of a hydroxyl group and a Boc-protected amine provides versatile handles for further chemical modification, making this compound a valuable building block for creating complex molecular architectures.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2][3] This allows for the selective reaction at other sites of the molecule, a crucial aspect in multi-step syntheses of complex pharmaceutical agents.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its key properties can be summarized or estimated based on its structure and data from related compounds.
| Property | Value | Source |
| CAS Number | 1434141-79-3 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate (predicted) | Inferred from structural analogues |
| Purity | ≥97% (commercially available) | [4] |
| Storage | Store long-term in a cool, dry place | [5] |
Synthesis Protocol: A Reliable Path to a Key Intermediate
The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be reliably achieved through the protection of the corresponding amino alcohol, trans-3-amino-2,2-dimethylcyclobutanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for the introduction of the Boc protecting group onto a primary amine.[2][3][6]
Proposed Synthetic Pathway
The most logical synthetic route involves a one-step protection reaction of the primary amine in trans-3-amino-2,2-dimethylcyclobutanol using di-tert-butyl dicarbonate.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate by Boc protection of trans-3-amino-2,2-dimethylcyclobutanol.
Materials:
-
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve trans-3-amino-2,2-dimethylcyclobutanol hydrochloride in a minimal amount of water. Cool the solution to 0°C in an ice bath. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH 9-10). Extract the free amine into dichloromethane or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free amino alcohol. This step may not be necessary if the free base is commercially available.
-
Boc Protection Reaction:
-
Dissolve the trans-3-amino-2,2-dimethylcyclobutanol (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[6]
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate.
-
Causality of Experimental Choices:
-
Base (Triethylamine or Sodium Bicarbonate): A base is required to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free, nucleophilic form.[6]
-
Solvent (DCM or THF): These aprotic solvents are chosen because they are unreactive towards the reagents and effectively dissolve both the starting material and the Boc anhydride.
-
Low Temperature Start (0°C): The reaction is initiated at a low temperature to control the exothermicity of the reaction between the amine and the Boc anhydride, preventing potential side reactions.
-
Aqueous Work-up: The washing steps with aqueous solutions are crucial for removing any remaining base, salts, and water-soluble impurities.
Applications in Drug Discovery and Organic Synthesis
As a bifunctional building block, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Introduction of Conformational Rigidity: The cyclobutane core imparts a degree of conformational rigidity to molecules, which can be advantageous for locking a drug candidate into its bioactive conformation, potentially increasing its potency and selectivity for its biological target.[7]
-
Scaffold for Diverse Derivatives: The hydroxyl group can be further functionalized through oxidation, etherification, or esterification, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used in other coupling reactions. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Improving DMPK Properties: The incorporation of the gem-dimethylcyclobutane moiety can block sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.
Caption: Potential synthetic pathways from the title compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy:
-
tert-Butyl protons: A sharp singlet at approximately 1.4 ppm (9H).
-
gem-Dimethyl protons: Two singlets in the range of 0.9-1.2 ppm (6H).
-
Cyclobutane ring protons: A series of multiplets between 1.5 and 2.5 ppm.
-
CH-OH proton: A multiplet around 3.5-4.0 ppm.
-
CH-NHBoc proton: A multiplet around 3.6-4.1 ppm.
-
NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
OH proton: A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
tert-Butyl quaternary carbon: A signal around 80 ppm.
-
tert-Butyl methyl carbons: A signal around 28 ppm.
-
gem-Dimethyl carbons: Signals in the aliphatic region.
-
Cyclobutane ring carbons: Signals in the range of 20-50 ppm.
-
CH-OH carbon: A signal in the range of 60-70 ppm.
-
CH-NHBoc carbon: A signal in the range of 50-60 ppm.
-
Carbamate carbonyl carbon: A signal around 155 ppm.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band around 3300-3500 cm⁻¹.
-
N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H stretches (aliphatic): Sharp absorption bands just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 215.
-
Common Fragments: Loss of the tert-butyl group ([M-57]⁺), loss of the Boc group ([M-101]⁺), and other fragments resulting from the cleavage of the cyclobutane ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is not widely available. However, based on the SDS for structurally related tert-butyl carbamate derivatives, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Inhalation: Move to fresh air.
-
Conclusion
Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its rigid cyclobutane core and versatile functional groups provide a valuable platform for developing novel therapeutics with potentially enhanced pharmacological properties. While specific experimental data for this compound remains limited in the public domain, its synthesis and characterization can be reliably approached using established chemical principles. This guide provides a solid foundation for researchers and scientists looking to incorporate this promising intermediate into their synthetic endeavors.
References
-
Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. 2002 , 67 (10), 3313–3321. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
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HDH Instruments. tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. [Link]
- Google P
- Google Patents.
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- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
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PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
PubChemLite. Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3). [Link]
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